molecular formula C9H9NO2 B2513684 7-Aminoisochroman-1-one CAS No. 66122-73-4

7-Aminoisochroman-1-one

Cat. No.: B2513684
CAS No.: 66122-73-4
M. Wt: 163.176
InChI Key: HWASVJTYFOHEMY-UHFFFAOYSA-N
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Description

7-Aminoisochroman-1-one is a heterocyclic compound with the molecular formula C9H9NO2. It is characterized by a benzopyran ring system with an amino group at the seventh position and a ketone group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoisochroman-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with an amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 7-Aminoisochroman-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

7-Aminoisochroman-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Aminoisochroman-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 7-Aminoisochroman-1-one is unique due to the presence of both an amino group and a ketone group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in research and industry .

Properties

IUPAC Name

7-amino-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWASVJTYFOHEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66122-73-4
Record name 7-aminoisochroman-1-one
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